4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline
Description
This compound is a bifunctional aromatic amine characterized by a central benzene ring substituted with a 2,5-dimethoxyphenyl group and a 4-aminophenyl group at the para position. Its molecular formula is C₂₀H₂₀N₂O₂, and its structure combines electron-donating methoxy groups with a primary amine, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-11-18(14-5-9-16(22)10-6-14)20(24-2)12-17(19)13-3-7-15(21)8-4-13/h3-12H,21-22H2,1-2H3 |
InChI Key |
ZCGBJXFXWYUAAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)N)OC)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,5-dimethoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 4-nitroaniline and 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the methoxy groups can introduce various functional groups.
Scientific Research Applications
4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline is a complex organic compound featuring a central aniline moiety substituted with a phenyl group that carries an amino group and two methoxy groups at the 2 and 5 positions. Its unique structure allows for various interactions in biological systems, making it of interest in medicinal chemistry and materials science. The chemical formula for this compound is not explicitly provided in the search results, but the structure is characterized by its dual aromatic amine configuration and dimethoxy substitution.
Potential Applications
The unique structure of this compound allows for various applications:
- Pharmaceuticals: It has potential use in drug development.
- Medicinal Chemistry: It is of interest because its structure allows for various interactions in biological systems.
- Materials Science: The compound's structure is of interest in this field.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets. These studies typically involve:
- Biological activity assessment
- Interaction analysis
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Aminobenzaldehyde | Contains an amino group and aldehyde | Used in organic synthesis |
| 2,5-Dimethoxyaniline | Similar dimethoxy substitution but lacks phenyl group | Exhibits different solubility properties |
| N,N-Dimethyl-4-aminoaniline | Dimethyl substitution on nitrogen | Enhanced lipophilicity |
| 3-Amino-2,5-dimethoxybenzoic acid | Carboxylic acid instead of amine | Potentially different biological activity |
Mechanism of Action
The mechanism of action of 4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Dimethoxy-Aniline Derivatives
4-([4-(2,5-Dimethoxyphenyl)piperazin-1-yl]sulfonyl)aniline
- Structure : Incorporates a piperazine-sulfonyl linker between the 2,5-dimethoxyphenyl and aniline groups.
- Molecular Formula : C₁₈H₂₃N₃O₄S.
- This modification is common in drug design for improved bioavailability .
2',5'-Dimethoxystilbenamine
- Structure: Features a stilbene (ethylene-linked benzene rings) backbone with 2,5-dimethoxy and 4-aminophenyl groups.
- Molecular Formula: C₁₆H₁₇NO₂.
- Key Differences: The ethylene bridge introduces rigidity and conjugation, enhancing fluorescence properties. However, this compound is a suspected carcinogen, with toxicity data showing carcinogenic effects in rodent models .
Amino-Benzyl and Amino-Phenylmethyl Derivatives
4-[(4-Aminophenyl)methyl]aniline
- Structure : Two aniline groups connected via a methylene bridge.
- Molecular Formula : C₁₃H₁₄N₂.
- Key Differences : Lacks methoxy substituents, reducing steric hindrance and electronic complexity. It is a precursor for epoxy resins and polyurethanes .
4-[(4-Aminophenyl)-diphenylmethyl]aniline
- Structure : A triphenylmethane derivative with two diphenylmethyl groups.
- Molecular Formula : C₂₅H₂₂N₂.
- Used in dye intermediates .
Heterocyclic and Sulfonyl-Modified Analogs
4-[(4-Chlorophenyl)sulfonyl]aniline
- Structure : A sulfonyl bridge connecting 4-chlorophenyl and aniline groups.
- Molecular Formula: C₁₂H₁₀ClNO₂S.
- Key Differences : The sulfonyl group enhances thermal stability and acidity (pKa ~1.5), making it suitable for high-temperature polymer applications. The chlorine substituent introduces electrophilic reactivity .
BTT-BTDDA-COF
- Structure : Covalent organic framework (COF) incorporating 4,4’-(2,1,3-benzothiadiazole-4,7-diyl)dianiline (BTDDA) and benzotrithiophene (BTT).
- Key Differences : Extended π-conjugation and porosity enable photocatalytic activity. The absence of methoxy groups reduces steric constraints, facilitating charge transfer .
Biological Activity
The compound 4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline is a derivative of aniline and has garnered interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Aniline moiety : Contributes to the compound's reactivity and biological properties.
- Dimethoxy substitution : Enhances lipophilicity and may influence interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
- Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, contributing to cellular protection against oxidative stress .
- Anticancer Activity : The compound exhibits potential anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
Biological Activity Data Table
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies
-
Anticancer Efficacy :
A study evaluated the anticancer efficacy of compounds structurally similar to this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in colon cancer cells (HT29), where an IC50 value of 10.5 µM was reported . -
Mechanistic Insights :
Research has demonstrated that derivatives with similar structural motifs can inhibit tubulin polymerization effectively. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, highlighting the potential therapeutic application of such compounds in oncology . -
Antioxidant Properties :
In vitro assays showed that the compound exhibits strong antioxidant activity, surpassing that of ascorbic acid in certain tests. This property is essential for mitigating oxidative stress in cells, which is often elevated in cancerous conditions .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Dimethoxy groups at the 2 and 5 positions significantly enhance biological activity by improving solubility and facilitating interactions with target proteins.
- The presence of an amino group is critical for maintaining activity against cancer cell lines, as it allows for better binding to biological targets involved in cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
